N-(4-(6-methoxypyridazin-3-yl)phenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with a methoxy group, a phenyl ring, and a benzene sulfonamide group with trifluoromethyl substitutions. Its intricate structure makes it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the methoxy group. The phenyl ring is then attached through a series of coupling reactions. Finally, the benzene sulfonamide group with trifluoromethyl substitutions is introduced using sulfonation and trifluoromethylation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further utilized in different applications, enhancing the compound’s versatility.
Scientific Research Applications
N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound’s unique properties make it useful in materials science, particularly in developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes, receptors, or cellular pathways. The compound’s structure allows it to bind to specific sites, modulating biological activities. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and trifluoromethyl-substituted benzene derivatives. Examples are:
- N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE
- 3,5-BIS(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE
Uniqueness
What sets N-[4-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-3,5-BIS(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE apart is its combination of functional groups, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C19H13F6N3O3S |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H13F6N3O3S/c1-31-17-7-6-16(26-27-17)11-2-4-14(5-3-11)28-32(29,30)15-9-12(18(20,21)22)8-13(10-15)19(23,24)25/h2-10,28H,1H3 |
InChI Key |
KPJUQJKTBOJNNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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